![molecular formula C8H6N2O3 B1233002 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione CAS No. 7600-08-0](/img/structure/B1233002.png)
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione
Overview
Description
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H7N3O2 . It is used for synthesis .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molar mass is 177.16 g/mol .Physical And Chemical Properties Analysis
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a solid substance with a melting point of 300 °C . It is used for synthesis and has a molar mass of 177.16 g/mol .Scientific Research Applications
Electrochemical Properties
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione exhibits notable electrochemical properties. Studies have shown its ability to induce physiological changes in intracellular pH, indicating cell activation. This characteristic makes it an interesting candidate for further electrochemical research and potential applications in cellular studies (Polosin et al., 2008).
Chemiluminescence and Energy Transfer
The compound has been utilized in chemiluminescence studies, particularly in the synthesis of molecular dyads linking 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione with other compounds like BODIPY. This synthesis can induce chemiluminescence, making it a valuable component in the study of chemiluminescent materials and energy transfer processes (Degirmenci & Algi, 2017).
Synthesis of Derivatives with Antimicrobial Properties
Researchers have explored the synthesis of derivatives from 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, demonstrating antimicrobial properties against various bacterial and fungal strains. This line of research opens avenues for developing new antimicrobial agents (Ewies et al., 2021).
Supramolecular Liquid Crystals
The compound has been studied for its ability to self-assemble into trimeric disks, which can then organize into columnar, discotic mesophases. This property makes it significant in the field of materials science, especially in the development of supramolecular, discotic liquid crystals (Suárez et al., 1998).
Potential Anticonvulsant Activities
Derivatives of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione have been synthesized and evaluated for their anticonvulsant activities. This research is crucial in the pharmaceutical field for developing new drugs to treat convulsions (Liu, Zhang, & Quan, 2017).
Bioorganic Chemistry
The synthesis of naphthoquinone derivatives from 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione and their evaluation for antiproliferative activity against human tumor cell lines is another significant application. This research contributes to the understanding of the compound's role in bioorganic chemistry and cancer treatment (Bonifazi et al., 2010).
Electrochemical Oxidation Studies
Investigations into the electrochemical oxidation of the compound in various solvents have been conducted. These studies are fundamental in understanding the compound's behavior under different conditions, which is essential for its application in electrochemistry (Nematollahi et al., 2014).
properties
IUPAC Name |
5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBTIDFWFQVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418683 | |
Record name | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
7600-08-0 | |
Record name | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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